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Methyl 12-(furan-2-yl)dodec-11-enoate

Cat. No.: B14495796
CAS No.: 64137-29-7
M. Wt: 278.4 g/mol
InChI Key: GHMFPIDXTSIUTF-UHFFFAOYSA-N
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Description

Overview of Furan (B31954) Fatty Acids as a Class of Bioactive Lipids

FuFAs are recognized for their unique chemical properties, which are conferred by the furan moiety. This heterocyclic aromatic ring influences the molecule's shape and reactivity, distinguishing it from more common saturated and unsaturated fatty acids.

A Furan Fatty Acid is a type of fatty acid that contains a furan ring, which is a five-membered aromatic ring consisting of four carbon atoms and one oxygen atom. wikipedia.org Typically, an unbranched carboxylic acid chain and an alkyl group are attached to the furan ring. wikipedia.org Natural FuFAs are often substituted with one or two methyl groups on the furan ring itself. wikipedia.org The general structure of FuFAs involves a furan ring integrated into a fatty acyl chain. researchgate.net

The position of the furan ring and the length of the associated alkyl chains can vary, leading to a diverse family of related compounds. These structural variations are crucial in determining the specific properties and biological activities of individual FuFAs.

Furan Fatty Acids are considered ubiquitous, having been identified in a wide array of organisms across different trophic levels. wikipedia.org They are found in plants, algae, and microorganisms, and are subsequently taken up by animals that consume these organisms. gerli.comosti.gov In animals, FuFAs are incorporated into various lipids, such as phospholipids (B1166683) and cholesterol esters. wikipedia.org

Significant concentrations of FuFAs have been detected in the liver fat of fish, as well as in crustaceans and horn corals. wikipedia.org They are also present in the blood and liver of mammals, including cattle, rats, and humans. wikipedia.org The presence of FuFAs in the food chain, for instance in butter and butter oil, underscores their role as dietary lipids. wikipedia.org

The biological significance of FuFAs is an active area of research. A key proposed function is their role as potent antioxidants and radical scavengers. wikipedia.org They are believed to protect cellular membranes from oxidative damage by trapping harmful reactive oxygen species. nih.govmdpi.com This antioxidant capacity may be particularly important in organisms exposed to high levels of oxidative stress, such as plants in direct sunlight. nih.gov Some studies suggest that the health benefits traditionally associated with omega-3 fatty acids from fish may, in part, be attributable to the accompanying FuFAs. nih.gov Furthermore, research has pointed towards anti-inflammatory properties of these compounds. researchgate.netresearchgate.net

Classification and Systematic Context of Methyl 12-(furan-2-yl)dodec-11-enoate

This compound can be systematically classified within the broader family of Furan Fatty Acids. Its name provides a clear description of its chemical structure.

The name "dodec-11-enoate" indicates a 12-carbon ester with a double bond at the 11th carbon position. The "methyl" prefix specifies that it is a methyl ester. The "12-(furan-2-yl)" component of the name reveals that a furan ring is attached at the 12th carbon of the dodecenoate chain, with the point of attachment being the second position of the furan ring.

This compound is a derivative of a furan-containing fatty acid. While many naturally occurring FuFAs have the furan ring embedded within the carbon chain, this particular structure places the furan group at the terminus of the main carbon chain. It is also an unsaturated fatty acid ester, due to the presence of the double bond.

Below is an interactive data table detailing the structural features of this compound.

FeatureDescription
Parent Chain Dodecenoic acid
Chain Length 12 carbons
Unsaturation One double bond at the 11th position
Functional Group Methyl ester
Heterocyclic Moiety Furan ring
Attachment Point Furan ring attached at the 12th carbon of the fatty acid chain
Furan Substitution Attached at the 2-position of the furan ring

Detailed research findings on the specific natural occurrence, biosynthesis, and biological activity of this compound are not extensively documented in publicly available scientific literature, suggesting it may be a less common or novel member of the FuFA family. However, its structural classification firmly places it within this important class of bioactive lipids. The synthesis of similar furan-substituted fatty acid esters has been reported, often involving the reaction of precursor molecules that can form the furan ring through cyclization reactions. researchgate.netmdpi.comnih.gov

Information Deficit on this compound Prevents Article Generation

A comprehensive search of available scientific literature and chemical databases has revealed no specific information on the compound "this compound." This absence of data makes it impossible to generate a scientifically accurate and detailed article according to the provided outline.

The user's request stipulated a strict focus on "this compound," with a detailed structure covering its natural occurrence, biological roles, and biosynthetic pathways. Despite extensive searches for this specific molecule and its potential parent acid, "12-(furan-2-yl)dodec-11-enoic acid," no research findings, analytical data, or mentions within broader studies on furan fatty acids could be retrieved.

While general information on furan fatty acids (FuFAs) is abundant, including their distribution in marine and terrestrial organisms and their biosynthesis in microorganisms like Rhodobacter sphaeroides and Rhodopseudomonas palustris, none of the available resources specifically identify or describe the requested C12 furan fatty acid ester. The existing research on FuFA biosynthesis primarily details pathways for longer-chain fatty acids, and there is no mention of intermediates or final products matching the structure of "this compound."

Therefore, to adhere to the principles of scientific accuracy and the user's explicit instructions to focus solely on the specified compound, the generation of the requested article cannot be fulfilled at this time due to the lack of foundational information in the public domain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O3 B14495796 Methyl 12-(furan-2-yl)dodec-11-enoate CAS No. 64137-29-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64137-29-7

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

methyl 12-(furan-2-yl)dodec-11-enoate

InChI

InChI=1S/C17H26O3/c1-19-17(18)14-10-8-6-4-2-3-5-7-9-12-16-13-11-15-20-16/h9,11-13,15H,2-8,10,14H2,1H3

InChI Key

GHMFPIDXTSIUTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCC=CC1=CC=CO1

Origin of Product

United States

Natural Occurrence and Biological Roles of Furan Fatty Acids

Biosynthesis and Metabolic Pathways of Furan (B31954) Fatty Acids

Proposed Biosynthetic Mechanisms in Higher Organisms (e.g., Plants, Algae)

While the bacterial pathway is well-characterized, the biosynthesis of furan fatty acids in higher organisms like plants and algae is thought to proceed through a different mechanism. nih.gov The proposed pathway in these organisms involves the lipoxygenase-catalyzed oxidation of polyunsaturated fatty acids. nih.govosti.gov This initial step is followed by a series of electron shifts, ring closure, and double bond rearrangements to form the furan ring, which may then be subsequently methylated. nih.gov

Metabolic Transformations and Fate in Animal Systems

Animals are not capable of synthesizing furan fatty acids de novo and acquire them through their diet. wikipedia.org Once ingested, these fatty acids are incorporated into various lipids, including phospholipids (B1166683) and cholesterol esters. wikipedia.org

The primary metabolic transformation of furan fatty acids in animals is β-oxidation , a process of chain shortening. oup.com In humans, this leads to the formation of urofuran acids, which are then excreted in the urine. wikipedia.org Studies in fish have shown that the furan ring itself does not prevent metabolic modifications at the carboxyl end of the fatty acid, such as chain shortening and elongation. nih.gov However, there is no evidence for desaturation of the proximal chain, methylation or demethylation of the furan ring, or alterations to the terminal chain in fish. nih.gov

Physiological Functions and Emerging Biological Activities

Furan fatty acids exhibit a range of biological activities, with their antioxidant properties being the most well-documented.

Antioxidant Mechanisms and Free Radical Scavenging Capacity

Furan fatty acids are potent antioxidants and effective free radical scavengers . wikipedia.orgresearchgate.net Their primary mechanism of action involves the furan ring readily reacting with and neutralizing reactive oxygen species (ROS), particularly hydroxyl and peroxyl radicals. wikipedia.orgnih.gov This interaction leads to the opening of the furan ring and the formation of unstable dioxoenoic fatty acids. wikipedia.orgresearchgate.net

Studies using electron spin resonance (ESR) have demonstrated that furan fatty acids react with hydroxyl radicals at a diffusion-controlled rate, making them highly efficient scavengers. nih.govjst.go.jp Their scavenging capacity is comparable to or even greater than that of other known hydroxyl radical scavengers like mannitol (B672) and ethanol. jst.go.jp This potent antioxidant activity suggests a protective role for furan fatty acids in biological systems against oxidative damage. nih.govresearchgate.net

Insights into Potential Bioactivity Beyond Antioxidant Effects (e.g., Xenohormonal Properties, Insulin-Sensitizing Potential, Anti-tumor and Antithrombotic Effects under Research)

While furan fatty acids (FuFAs) are well-regarded for their antioxidant and radical scavenging capabilities, emerging research has begun to explore a wider range of biological activities. pnas.orgresearchgate.net These investigations are shedding light on the potential roles of FuFAs in various metabolic and cellular processes, extending beyond simple cytoprotection. researchgate.net The following sections delve into the current understanding of these potential bioactivities, which remain active areas of scientific inquiry.

Xenohormonal Properties

Currently, there is limited direct scientific literature specifically defining or establishing the xenohormonal properties of furan fatty acids. Xenohormones are exogenous substances that can mimic the effects of endogenous hormones. While FuFAs participate in numerous biological pathways, research has not yet focused on their potential to bind to hormone receptors or mimic hormonal signaling in a significant capacity. This remains a potential area for future investigation as the broader biological impacts of these compounds are further elucidated.

Insulin-Sensitizing Potential

Several studies have investigated the influence of furan fatty acids on insulin (B600854) sensitivity and metabolic disorders, particularly in the context of obesity and type 2 diabetes.

In vitro and animal studies have shown promising results. For instance, FuFAs have been demonstrated to increase the expression of adiponectin in 3T3-L1 adipocyte cells in vitro. cirad.fr Adiponectin is an important adipokine known for its anti-inflammatory and insulin-sensitizing effects. cirad.fr

Further research using a diet-induced obesity (DIO) mouse model demonstrated that preventive nutritional supplementation with a specific furan fatty acid, FuFA-F2, improved insulin sensitivity. cirad.fr In these studies, FuFA supplementation also led to a decrease in fat mass and an increase in lean mass, suggesting a potential role in mitigating metabolic disorders associated with obesity. cirad.frresearchgate.net

Table 1: Effects of FuFA-F2 Supplementation in Diet-Induced Obese (DIO) Mice cirad.fr
ParameterObservation
Insulin SensitivityImproved
Fat MassDecreased
Lean MassIncreased
Energy ExpenditureRestored to Normal
Hepatic Steatosis (Fatty Liver)Reduced

However, the role of a major FuFA metabolite, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), has been a subject of controversy in the context of glucose metabolism. nih.gov Some research has indicated that circulating levels of CMPF are increased in individuals who progress from prediabetes to type 2 diabetes. researchgate.netnih.gov One study suggested that CMPF can impair insulin granule maturation and secretion. researchgate.net Conversely, other studies have reported that CMPF levels are lower in subjects with diabetes compared to control subjects, and that serum CMPF was associated with a lower risk of type 2 diabetes and a better glycemic profile. nih.govresearchgate.net These conflicting findings highlight the complexity of FuFA metabolism and indicate that further research is necessary to clarify the precise role of CMPF and parent FuFAs in insulin resistance and diabetes. nih.gov

Anti-tumor and Antithrombotic Effects under Research

The potential for furan fatty acids to influence cancer progression and thrombosis is an emerging area of study with preliminary but noteworthy findings.

Anti-tumor Effects: Research into the direct anti-tumor activity of FuFAs has yielded varied results. Some studies attribute a range of biological activities to fatty acid furans, from cytoprotection to promoting cell cytotoxicity. researchgate.net However, a study investigating the effects of FuFA isomers on human colon cancer (Caco-2) and hepatoma (HepG2) cell lines found no significant cytotoxicity or impact on cell proliferation and apoptosis at concentrations up to 500 μM. nih.gov That same study did note that FuFAs appear to be stored in lipid droplets, leading to a downregulation of general cellular metabolic activity. nih.gov While direct cytotoxicity may not be a primary mechanism, the role of fatty acid metabolism in cancer is a well-established area of interest. Many common cancers express high levels of fatty acid synthase (FAS), the enzyme responsible for synthesizing fatty acids, making it a target for anticancer drug development. nih.govchemistryviews.org The interaction of dietary FuFAs with these metabolic pathways in cancer cells is a subject that warrants further investigation.

Antithrombotic Effects: There is in vitro evidence to suggest that furan fatty acids may possess antithrombotic properties. Studies have shown that FuFAs can inhibit platelet aggregation induced by arachidonic acid. cirad.fr By interfering with platelet aggregation, a key step in the formation of blood clots, these compounds could potentially play a role in cardiovascular health. cirad.fr This is supported by broader reviews which have identified furan derivatives from natural sources as a class of compounds possessing antithrombotic activity. nih.gov Research also suggests that by incorporating into blood phospholipids, FuFAs may come into close contact with endothelial cells and help protect against the low-density lipoprotein (LDL) oxidation that contributes to atherosclerosis. cirad.fr

Chemical Synthesis and Derivatization Strategies for Methyl 12 Furan 2 Yl Dodec 11 Enoate

De Novo Synthetic Routes

De novo synthesis of this furanoid fatty acid ester requires the strategic formation of carbon-carbon and carbon-oxygen bonds to assemble the final structure from simpler, readily available precursors.

Conventional strategies for synthesizing molecules like Methyl 12-(furan-2-yl)dodec-11-enoate typically involve a convergent approach. In this methodology, the furan (B31954) moiety and the aliphatic chain are synthesized or modified separately before being joined in a final key step. A plausible retrosynthetic analysis would disconnect the molecule at the C11-C12 double bond, suggesting a Wittig-type reaction between a furan-containing aldehyde and a phosphorus ylide bearing the ester-terminated C11 chain.

Key reactions in such a sequence often include:

Paal-Knorr Furan Synthesis : This method can be used to construct the furan ring itself from a 1,4-dicarbonyl compound under acidic conditions, allowing for the introduction of various substituents. pharmaguideline.comgoogle.com

Esterification : The methyl ester group is typically introduced via Fischer esterification of a corresponding carboxylic acid or by reaction of an acyl halide with methanol (B129727).

Carbon-Carbon Bond Formation : The crucial connection between the furan ring and the aliphatic chain, particularly the formation of the unsaturated bond, is often the central challenge of the synthesis.

Furan-2-carbaldehyde, also known as furfural, is a versatile and common starting material in furan chemistry. Its aldehyde group serves as a reactive handle for various condensation reactions to form a carbon-carbon double bond adjacent to the furan ring. One classic example is the Erlenmeyer-Plöchl reaction, where an aldehyde condenses with hippuric acid in the presence of acetic anhydride (B1165640) to form an azlactone (an oxazolone (B7731731) ring). nih.gov

While not a direct route to this compound, this reaction exemplifies the reactivity of the furan-2-carbaldehyde. The formation of the double bond in these reactions often results in a mixture of Z and E isomers, although studies have shown that under certain conditions, pure E isomers can be obtained. nih.govresearchgate.net The reactivity of substituted furan-2-carboxaldehydes in these condensations can be influenced by the nature of the substituents on the furan ring. nih.gov Microwave irradiation has been shown to significantly shorten reaction times compared to classical heating methods while providing comparable yields. researchgate.net

ReactantConditionsProduct TypeYieldReference
Furan-2-carbaldehyde & Hippuric AcidAcetic Anhydride, Sodium Acetate, Heat4-(Furan-2-ylmethylene)-2-phenyloxazol-5(4H)-oneVaries nih.gov
Substituted Furan-2-carbaldehydesMicrowave Irradiation4-(Heteroarylidene)-2-phenyl-1,3-oxazol-5(4H)-onesGood researchgate.net

This table is interactive and can be sorted by column.

The Wittig reaction is a cornerstone of alkene synthesis and is particularly well-suited for creating the unsaturated linkage in fatty esters. masterorganicchemistry.com The reaction involves the coupling of a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide (a phosphorane). masterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of furan-2-carbaldehyde with a stabilized ylide derived from an 11-carbomethoxyundecyl)triphenylphosphonium salt.

The general mechanism proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com The use of stabilized ylides, such as those containing an ester group, is common for the synthesis of α,β-unsaturated esters and generally favors the formation of the E-isomer. acs.orgrsc.org Research has demonstrated that Wittig reactions can be performed efficiently in aqueous media, offering a more environmentally benign alternative to conventional organic solvents and often resulting in high yields and selectivities. acs.orgsigmaaldrich.com

The furan ring, despite its aromatic character, can function as a diene in Diels-Alder cycloaddition reactions. youtube.com This reactivity provides a powerful tool for constructing complex polycyclic systems. In an intramolecular Diels-Alder furan (IMDAF) reaction, the diene (furan) and the dienophile (an alkene or alkyne) are tethered within the same molecule. acs.orgscispace.com Upon heating or catalysis, the molecule undergoes cycloaddition to form an oxabicyclic product.

The reactivity of the furan diene can be enhanced by the presence of electron-donating groups on the ring. rsc.org Conversely, electron-withdrawing groups tend to decrease reactivity in normal electron-demand Diels-Alder reactions. rsc.org While the IMDAF reaction is not a direct route to a simple linear structure like this compound, it represents a sophisticated strategy in furan chemistry for accessing complex molecular architectures that might contain a furan-derived core. The reaction often proceeds with high stereoselectivity, governed by the conformational constraints of the tether connecting the diene and dienophile. youtube.com

Stereochemical Control and Regioselectivity in Synthesis

Achieving control over the geometry of the newly formed double bond is a critical aspect of synthesizing unsaturated compounds.

The geometry of the alkene in this compound is defined as either E (entgegen, opposite) or Z (zusammen, together), referring to the relative positions of the highest-priority substituents on each carbon of the double bond. studymind.co.uklibretexts.org The synthetic method used to create the double bond is the primary determinant of the resulting E/Z ratio.

In the context of the Wittig reaction, the stereochemical outcome is heavily influenced by the nature of the ylide:

Stabilized Ylides : Ylides that are stabilized by electron-withdrawing groups (such as an ester) are generally thermodynamically controlled and tend to predominantly form the E-isomer . The reaction is often reversible at the betaine/oxaphosphetane stage, allowing equilibration to the more stable trans-adduct. acs.org

Non-stabilized Ylides : Simple alkyl ylides are more reactive, and the reaction is kinetically controlled, typically leading to the Z-isomer through a less stable cis-oxaphosphetane intermediate.

Modifications such as the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) esters instead of phosphonium (B103445) salts, also provide excellent E-selectivity for the synthesis of unsaturated esters. researchgate.net

Ylide TypeTypical ConditionsMajor IsomerRationale
Stabilized (e.g., Ph₃P=CHCO₂R)Standard WittigEThermodynamic control
Non-stabilized (e.g., Ph₃P=CHR)Salt-free conditionsZKinetic control
Horner-Wadsworth-EmmonsNaH, THFESteric factors in transition state

This table is interactive and can be sorted by column.

Selective Furan Ring Formation and Functionalization

The construction of the furan moiety within a long-chain fatty acid ester can be approached through several established synthetic methodologies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the furan ring.

One of the most classical methods for furan synthesis is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.org For the synthesis of a precursor to this compound, a long-chain 1,4-diketone would be required. This precursor could be synthesized through various methods, such as the oxidation of a corresponding diol or the coupling of appropriate synthons. Once the 1,4-diketone is obtained, treatment with an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, promotes intramolecular cyclization and dehydration to yield the furan ring. alfa-chemistry.com

Another powerful strategy involves the synthesis from alkynyl oxiranes . This method offers a convergent approach where a long-chain terminal alkyne can be coupled with an epoxide-containing fragment. The subsequent acid-catalyzed or metal-catalyzed cyclization of the resulting alkynyl oxirane leads to the formation of the furan ring. organic-chemistry.orgmaxapress.com This approach is particularly useful for introducing substituents onto the furan ring with high regioselectivity.

Cross-coupling reactions , such as the Heck reaction, can also be employed to construct the unsaturated side chain attached to the furan ring. rsc.orgescholarship.org For instance, a pre-formed furan-containing building block bearing a vinyl or halide group could be coupled with a long-chain alkene or organometallic reagent to assemble the desired carbon skeleton. This method provides flexibility in the later stages of the synthesis, allowing for the introduction of the double bond at a specific position.

Once the furan ring is incorporated into the long-chain ester, further functionalization can be achieved through various electrophilic substitution reactions. The furan ring is susceptible to reactions such as halogenation, nitration, and acylation, which typically occur at the C5 position if unsubstituted. pharmaguideline.com These modifications can be used to introduce new functional groups that can alter the chemical and physical properties of the final product.

Synthetic Strategy Key Precursors Reaction Conditions Advantages Potential Challenges
Paal-Knorr SynthesisLong-chain 1,4-diketoneAcid catalyst (e.g., H₂SO₄, p-TsOH)Well-established, good yieldsSynthesis of the 1,4-diketone precursor can be multi-step
From Alkynyl OxiranesLong-chain terminal alkyne and an epoxideAcid or metal catalyst (e.g., Ag(I), Au(I))Convergent, good control over substitutionRequires synthesis of specialized starting materials
Cross-Coupling ReactionsFuran-containing building block and a long-chain alkene/organometallicPalladium catalyst (e.g., for Heck or Suzuki coupling)High flexibility, late-stage diversificationCatalyst sensitivity, potential for side reactions
Furan Ring FunctionalizationPre-formed furan-containing esterElectrophilic reagents (e.g., NBS, acetyl nitrate)Introduction of diverse functional groupsControl of regioselectivity in polysubstituted furans

Biocatalytic and Biotechnological Production Approaches

In recent years, there has been a growing interest in developing sustainable and environmentally friendly methods for the production of furan-containing compounds. Biocatalysis and metabolic engineering offer promising alternatives to traditional chemical synthesis.

The biosynthesis of furan fatty acids (FuFAs) has been identified in various microorganisms. wikipedia.orgnih.gov These natural pathways provide a blueprint for engineering microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, for the targeted production of specific FuFA esters. The biosynthetic pathway often involves the modification of common fatty acid precursors. nih.gov

Researchers have been working to elucidate the enzymatic steps involved in furan ring formation in bacteria. This knowledge is crucial for heterologous expression of the required genes in a suitable production host. By overexpressing key enzymes and optimizing fermentation conditions, it is possible to enhance the production of desired FuFAs. Further engineering could involve the introduction of genes for esterification enzymes to directly produce the methyl ester form of the fatty acid.

Key considerations for engineering microbial systems include:

Host selection: Choosing a microbial host with a high flux towards fatty acid biosynthesis.

Pathway elucidation: Identifying and characterizing the complete set of genes responsible for FuFA formation.

Enzyme engineering: Modifying enzymes to improve their activity, substrate specificity, and stability.

Metabolic flux optimization: Redirecting cellular metabolism to maximize the production of the target compound.

Microbial Engineering Strategy Target Key Enzymes/Genes Potential Outcome
Heterologous Pathway ExpressionProduction of furan fatty acid precursorsGenes from FuFA-producing bacteriaAccumulation of furan-containing fatty acids in the host
Enzyme OverexpressionIncreased yield of FuFAsKey biosynthetic enzymes (e.g., methylases, oxygenases)Higher titers of the desired furan fatty acid
Introduction of EsterificationDirect production of methyl estersEster synthase or lipase (B570770) genesConversion of free fatty acids to their methyl esters in vivo

Enzymes can also be used in vitro to perform specific transformations on precursors to this compound. Lipases, for example, are widely used for the esterification of fatty acids with alcohols under mild reaction conditions. This can be a highly selective and efficient method for producing the final methyl ester.

Furthermore, other enzymes could be employed to create the furan ring itself from a suitable long-chain precursor. For instance, engineered P450 monooxygenases or other oxidative enzymes could potentially catalyze the cyclization of a specifically functionalized fatty acid to form the furan moiety. This approach would mimic the proposed biosynthetic pathways and could offer a green alternative to chemical cyclization methods.

Examples of Enzymatic Transformations:

Lipase-catalyzed esterification: The use of an immobilized lipase to catalyze the reaction between a furan-containing dodecenoic acid and methanol to produce the methyl ester.

Oxidative cyclization: The potential use of an engineered enzyme to form the furan ring from a linear C12 di-unsaturated or hydroxy-functionalized fatty acid precursor.

Enzymatic Reaction Enzyme Class Substrate Product
EsterificationLipase12-(Furan-2-yl)dodec-11-enoic acid and MethanolThis compound
Furan Ring Formation (Hypothetical)P450 Monooxygenase/OxidaseFunctionalized C12 fatty acid precursor12-(Furan-2-yl)dodec-11-enoic acid precursor

Chemical Reactivity and Transformation Mechanisms of Methyl 12 Furan 2 Yl Dodec 11 Enoate

Reactivity of the Furan (B31954) Heterocycle

The furan ring is an electron-rich aromatic system, making it highly susceptible to various reactions that can either preserve or disrupt its aromaticity. chemicalbook.com Its reactivity is significantly greater than that of benzene. chemicalbook.com

The furan moiety is particularly vulnerable to oxidative degradation, especially through photooxidation initiated by singlet oxygen (¹O₂). scispace.comnih.gov This process typically involves a [4+2] cycloaddition reaction between the furan ring (acting as a 1,3-diene) and singlet oxygen to form an unstable bicyclic endoperoxide intermediate (an ozonide). scispace.comresearchgate.net This endoperoxide can then undergo various rearrangements and decompositions, leading to a variety of products. scispace.com The specific outcome is often dependent on the reaction conditions and the substituents on the furan ring. scispace.com

Common degradation pathways for the furan endoperoxide include:

Ring Cleavage: The unstable endoperoxide can readily break down, leading to the formation of 1,4-dicarbonyl compounds. organicreactions.org In the case of Methyl 12-(furan-2-yl)dodec-11-enoate, this would result in the cleavage of the furan ring to form unsaturated oxo-acids or esters.

Rearrangement: The endoperoxide can rearrange to form other heterocyclic structures, such as γ-hydroxybutenolides or epoxy lactones. researchgate.netresearchgate.net

Polymerization: The reactive intermediates and products of furan oxidation can lead to the formation of polymers and insoluble gums, a sign of significant degradation. researchgate.net

Furan fatty acids are known to be effective radical scavengers, a property linked to their oxidative reactivity. wikipedia.orgnih.gov This suggests that this compound may play a protective role in biological membranes by quenching reactive oxygen species. nih.govwikipedia.org The reaction with radicals like the hydroxyl radical can lead to the formation of unstable dioxoenoic fatty acids. wikipedia.org

Table 1: Products of Furan Photooxidation
ReactantOxidizing AgentKey IntermediateMajor Product ClassesReference
Furan RingSinglet Oxygen (¹O₂)Bicyclic Endoperoxideγ-Hydroxybutenolides, 1,4-Dicarbonyls, Epoxy Lactones scispace.com, researchgate.net, researchgate.net
Furan Fatty AcidHydroxyl RadicalsNot specifiedDioxoenoic Fatty Acids wikipedia.org

As an electron-rich aromatic heterocycle, the furan ring readily undergoes electrophilic aromatic substitution. pearson.comwikipedia.org The reaction rate is significantly faster than that of benzene. chemicalbook.com The presence of the oxygen atom increases the electron density of the ring, making it highly nucleophilic. pearson.com

Substitution on the 2-substituted furan ring of this compound is predicted to occur preferentially at the C5 position (the other α-position). pearson.compearson.com This regioselectivity is due to the superior stability of the carbocation intermediate (sigma complex) formed upon electrophilic attack at an α-position (C2 or C5) compared to a β-position (C3 or C4). chemicalbook.comquora.com The intermediate for α-substitution is stabilized by three resonance structures, which delocalize the positive charge more effectively, including one where the oxygen atom bears the positive charge. chemicalbook.compearson.com In contrast, attack at a β-position results in an intermediate with only two resonance structures, rendering it less stable. chemicalbook.comquora.com

Common electrophilic substitution reactions for furans include:

Nitration: Typically carried out with mild nitrating agents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.comyoutube.com

Halogenation: Furan reacts vigorously with chlorine and bromine, often leading to polyhalogenated products. Milder conditions are required for mono-substitution. pharmaguideline.comyoutube.com

Sulfonation: Can be achieved using reagents like pyridine-sulfur trioxide complex. pharmaguideline.com

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups onto the furan ring, though the conditions must be carefully controlled due to the ring's sensitivity. youtube.com

Table 2: Regioselectivity in Electrophilic Substitution of Furan
Position of AttackNumber of Resonance Structures for IntermediateStability of IntermediateOutcomeReference
C2 / C5 (α-position)3More StablePreferred Product pearson.com, quora.com, chemicalbook.com
C3 / C4 (β-position)2Less StableMinor or No Product chemicalbook.com, quora.com

Under certain conditions, the furan ring can undergo ring-opening or rearrangement reactions. Acid-catalyzed hydrolysis can cleave the furan ring to yield 1,4-dicarbonyl compounds. pharmaguideline.comresearchgate.netacs.org The substituents on the furan ring can significantly influence the reactivity and the products formed during these transformations. researchgate.net For example, the acid-catalyzed recyclization of N-(furfuryl)anthranilamides involves the opening of the furan ring to a diketone intermediate, which then cyclizes to form a new pyrrole (B145914) ring. rsc.org

Furan ring transposition is a more complex rearrangement where the atoms of the furan ring are reorganized. This can occur through sequences involving intramolecular Diels-Alder reactions. For instance, the interaction of 3-(furan-2-yl)allylamines with bromomaleic anhydride (B1165640) leads to a cascade that includes an intramolecular Diels-Alder reaction, ultimately resulting in a transposition of aromaticity from the furan moiety to an adjacent cyclohexane (B81311) ring. thieme-connect.com These types of reactions highlight the versatility of the furan ring as a synthon in complex organic synthesis. acs.orgrsc.orgresearchgate.net

Reactivity of the Alkene and Ester Functionalities

The long aliphatic chain of this compound contains a terminal double bond and a methyl ester group, each with its characteristic reactivity.

The terminal alkene (C=C double bond) at the C11-C12 position is susceptible to a variety of electrophilic and radical addition reactions. libretexts.orgorganic-chemistry.org These reactions convert the unsaturated double bond into a saturated single bond with the addition of new substituents.

Key addition reactions include:

Hydrogenation: Catalytic hydrogenation (e.g., with H₂/Pd-C) will reduce the double bond to an alkane, yielding Methyl 12-(furan-2-yl)dodecanoate.

Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond results in a dihaloalkane.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms (C12) and the halide adds to the more substituted carbon (C11). Anti-Markovnikov addition can be achieved under radical conditions.

Epoxidation: The double bond can be converted to an epoxide (an oxirane ring) using peroxy acids (e.g., m-CPBA) or through enzymatic processes. mdpi.comorganic-chemistry.org Epoxides of long-chain alkenes are valuable intermediates in chemical synthesis. mdpi.com

Hydroboration-Oxidation: This two-step process achieves anti-Markovnikov hydration of the alkene, yielding a terminal alcohol.

The methyl ester functionality is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification. organic-chemistry.org

Hydrolysis: This reaction involves the cleavage of the ester bond by water to yield a carboxylic acid and methanol (B129727). The process can be catalyzed by either acid or base. researchgate.netresearchgate.net

Base-catalyzed hydrolysis (saponification): This is an irreversible process where a base (e.g., NaOH) attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt and methanol.

Acid-catalyzed hydrolysis: This is a reversible equilibrium process. The presence of excess water drives the reaction towards the carboxylic acid product. researchgate.net

Transesterification: This reaction involves the exchange of the methoxy (B1213986) group (-OCH₃) of the ester with another alkoxy group from a different alcohol (R'-OH). nih.govfrontiersin.org Like hydrolysis, it can be catalyzed by acids or bases. scispace.com The reaction is an equilibrium process, and using a large excess of the new alcohol (R'-OH) can drive the reaction to completion. This reaction is fundamental to processes like biodiesel production. scispace.com

Table 3: Common Reactions of Ester Functionalities
Reaction TypeReagentCatalystProductsReference
Hydrolysis (Saponification)Water / NaOHBaseCarboxylate Salt + Methanol researchgate.net
HydrolysisWaterAcid (e.g., H₂SO₄)Carboxylic Acid + Methanol researchgate.net
TransesterificationAlcohol (R'-OH)Acid or BaseNew Ester (R-COOR') + Methanol nih.gov, scispace.com

Advanced Analytical Methodologies for Research on Methyl 12 Furan 2 Yl Dodec 11 Enoate

Spectroscopic Characterization

Spectroscopy is a cornerstone in the analysis of Methyl 12-(furan-2-yl)dodec-11-enoate, offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. Both ¹H-NMR and ¹³C-NMR experiments provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H-NMR spectrum, the furan (B31954) ring protons would produce characteristic signals in the aromatic region. rsc.org The proton at the C5 position of the furan ring and the two protons on the double bond adjacent to the ring would exhibit distinct chemical shifts and coupling patterns, confirming the substitution pattern and stereochemistry of the double bond. The methyl ester group would be readily identifiable as a singlet at approximately 3.6 ppm. The long aliphatic chain would show a series of overlapping multiplets in the upfield region of the spectrum. rsc.org

¹³C-NMR spectroscopy complements the proton data by showing distinct signals for each unique carbon atom. The carbonyl carbon of the ester group would appear far downfield (around 174 ppm). The carbons of the furan ring and the double bond would resonate in the 105-155 ppm range, while the aliphatic chain carbons would be found in the upfield region (14-35 ppm). rsc.org

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for similar structural motifs.

Atom/Group Predicted ¹H-NMR Shift (ppm) Predicted ¹³C-NMR Shift (ppm)
Furan Ring CH6.0 - 7.4105 - 145
Vinylic CH=CH5.8 - 6.5110 - 130
Ester -OCH₃~3.6 (singlet)~51
Ester C=O-~174
Aliphatic -CH₂-1.2 - 2.3 (multiplets)22 - 35
Terminal -CH₃ (from chain)~0.9 (triplet)~14

Mass Spectrometry (MS) (e.g., GC-MS for Identification and Fragmentation Analysis)

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for identifying the compound within a mixture. dss.go.th In electron ionization (EI) mode, the molecule undergoes predictable fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. dss.go.th

The fragmentation pattern would likely involve cleavage at the furan ring, leading to a characteristic furfuryl-type ion. Other significant fragments would arise from cleavages along the long aliphatic chain. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the precise elemental formula. rsc.org For highly sensitive and specific quantitative studies, advanced techniques like gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-TQ/MS) can be employed, often using multiple reaction monitoring (MRM) mode. nih.gov

Table 2: Expected Key Fragments in the Electron Ionization Mass Spectrum of this compound

m/z (mass-to-charge ratio) Possible Fragment Identity
[M]⁺Molecular Ion
[M-31]⁺Loss of methoxy (B1213986) group (-OCH₃)
81Furfuryl cation
95Substituted furfuryl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent absorption would be the strong C=O stretching vibration of the ester group, typically appearing around 1735-1750 cm⁻¹. The presence of the furan ring and the carbon-carbon double bond would be indicated by C=C stretching absorptions in the 1500-1650 cm⁻¹ region. C-H stretching vibrations of the furan ring and the double bond would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the long chain would appear just below 3000 cm⁻¹. The C-O stretching vibrations of the ester group would also be visible in the 1000-1300 cm⁻¹ range. The entire spectrum, particularly the fingerprint region (below 1500 cm⁻¹), provides a unique pattern for the compound. docbrown.info

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Vibration Functional Group
~3100C-H stretchFuran ring & C=C-H
2850-2960C-H stretchAliphatic chain
1735-1750C=O stretchEster
1500-1650C=C stretchFuran ring & Alkene
1000-1300C-O stretchEster

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for both the analysis and the isolation of this compound from natural sources or synthetic reaction mixtures.

Gas Chromatography (GC) is the premier technique for the qualitative and quantitative analysis of volatile compounds like this compound. dss.go.th In GC, the compound is vaporized and travels through a long capillary column. The time it takes to exit the column, known as the retention time, is a characteristic property used for its identification.

The choice of column is critical; a capillary column with a polar stationary phase is often used for fatty acid methyl esters. dss.go.th A flame ionization detector (FID) provides excellent sensitivity for quantitative analysis, where the area of the chromatographic peak is proportional to the amount of the compound present. nih.gov For definitive identification, a mass spectrometer is used as the detector (GC-MS), combining the separation power of GC with the identification capabilities of MS. dss.go.ththepharmajournal.com

When a pure sample of this compound is needed for further study, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but on a much larger scale to isolate usable quantities of the compound.

Flash column chromatography is a common and efficient method for purification. rsc.org In this technique, the crude mixture is loaded onto a column packed with a solid stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase), such as a gradient of hexane (B92381) and ethyl acetate, is then passed through the column. rsc.orgrsc.org Components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the collection of the pure target compound in fractions.

Isotopic Labeling Studies in Biosynthesis Elucidation

Isotopic labeling studies have been instrumental in deciphering the biosynthetic pathway of furan fatty acids (FuFAs). While direct studies on this compound are not extensively detailed in the available research, investigations into the biosynthesis of closely related, methylated FuFAs in bacteria provide a foundational understanding of the origin of the core furan structure. These studies have successfully traced the incorporation of atoms into the furan ring, offering significant insights into the enzymatic processes involved.

A key finding from this research is that the oxygen atom in the furan ring is derived from atmospheric oxygen (O₂). nih.govglbrc.org This was demonstrated through experiments where bacterial cultures were grown in an atmosphere containing the heavy isotope of oxygen, ¹⁸O₂. Subsequent analysis of the 9M5-FuFA produced by these bacteria revealed an increase in its molecular mass, consistent with the incorporation of an ¹⁸O atom. osti.gov This definitively showed that the furan oxygen is not sourced from water or other intracellular molecules, but directly from molecular oxygen.

The biosynthetic pathway for these methylated FuFAs is understood to proceed through a series of intermediates. nih.govosti.gov The process begins with a common unsaturated fatty acid, such as cis-vaccenic acid. nih.govnih.gov This precursor undergoes a series of enzymatic modifications, including methylation and desaturation, to form a methylated diunsaturated fatty acid intermediate. nih.govnih.gov The final step in the formation of the furan ring is the incorporation of an oxygen atom from O₂, a reaction catalyzed by a specific oxygenase enzyme. nih.govosti.gov

While this compound is not methylated, the fundamental mechanism of furan ring formation through the incorporation of atmospheric oxygen is likely a conserved process. The detailed findings from the isotopic labeling studies on 9M5-FuFA are summarized in the table below, providing a clear framework for understanding this critical biosynthetic step.

Isotopic Labeling Experiment for 9M5-FuFA Biosynthesis
Labeled Precursor Atmospheric Oxygen (¹⁸O₂)
Organisms Studied Rhodobacter sphaeroides, Rhodopseudomonas palustris
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)
Observation The mass of the synthesized 9M5-FuFA increased by 2 Da when cells were grown in an ¹⁸O₂ atmosphere compared to a normal ¹⁶O₂ atmosphere. osti.gov
Conclusion The oxygen atom in the furan ring of the furan fatty acid is directly derived from molecular oxygen (O₂). nih.gov

These isotopic labeling studies have been pivotal in constructing a coherent model for the biosynthesis of the furan ring in this class of fatty acids. The elucidation of this pathway not only enhances our fundamental understanding of microbial lipid metabolism but also opens avenues for the potential biotechnological production of these compounds. glbrc.org

Research Applications and Emerging Areas of Development for Methyl 12 Furan 2 Yl Dodec 11 Enoate

Role as a Chemical Building Block and Synthon in Organic Synthesis

The unique structure of Methyl 12-(furan-2-yl)dodec-11-enoate, which combines a reactive furan (B31954) ring, a long aliphatic chain with a double bond, and an ester functional group, makes it a valuable building block in organic synthesis. researchgate.netdistantreader.org Furan and its derivatives are considered important classes of heterocyclic compounds that serve as the basic skeleton for numerous molecules. researchgate.net The principles of green and sustainable chemistry encourage the use of biomass-derived molecules like furan derivatives as viable alternatives to fossil fuels for producing various building blocks. frontiersin.org

The furan moiety in this compound is a key to its utility in constructing complex molecular architectures. Furan rings can participate in cycloaddition reactions, such as the Diels-Alder reaction, where they act as a diene. This reactivity allows for the creation of intricate bicyclic structures, which are foundational to many natural products and pharmaceuticals. Furthermore, the furan nucleus can be synthesized and modified through various catalytic methods, highlighting its importance as a versatile intermediate. mdpi.comresearchgate.net The long dodecenoate chain provides a hydrophobic backbone that can be further functionalized, making the compound a precursor for amphiphilic molecules with potential applications in drug delivery or surfactant chemistry.

The chemical functionalities of this compound allow for the synthesis of a wide array of new derivatives. researchgate.net Catalytic hydrogenation can selectively reduce the furan ring to a more stable tetrahydrofuran (B95107) ring, a common solvent and structural motif in many chemical compounds. mdpi.com The ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified to produce different esters with varied properties. The double bond in the aliphatic chain offers another site for modification, such as epoxidation or hydrogenation. These transformations yield novel molecules with tailored properties for diverse applications, from pharmaceuticals to specialized chemicals. researchgate.net

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Product Class
Furan Ring Diels-Alder Cycloaddition Bicyclic compounds
Furan Ring Catalytic Hydrogenation Tetrahydrofuran derivatives
Ester Group Hydrolysis Long-chain carboxylic acids
Ester Group Transesterification Various alkyl esters
Alkene Group Epoxidation Epoxidized fatty acid esters

Potential in Materials Science and Polymer Chemistry

Furan-based compounds are increasingly recognized for their potential to replace petroleum-derived chemicals in the production of polymers and advanced materials. mdpi.com Their derivation from renewable biomass aligns with the growing demand for sustainable industrial practices. rsc.org

The furan group is particularly useful for creating advanced materials with dynamic properties. Monomers containing furan groups can impart stimuli-responsive characteristics to polymers, such as self-healing and shape-memory capabilities. researchgate.net This is achieved through the reversible covalent bonds formed via the Diels-Alder reaction between furan and a suitable dienophile. This reversible cross-linking allows the material to repair itself upon damage or change shape in response to a stimulus like heat. The long aliphatic chain of this compound could act as a flexible spacer in such polymer networks, influencing the mechanical properties of the final material.

Furan derivatives are at the forefront of the development of bio-based polymers. Notably, 2,5-furandicarboxylic acid (FDCA) is a key bio-based building block used to produce polyethylene (B3416737) furanoate (PEF), a promising renewable alternative to petroleum-based polyethylene terephthalate (B1205515) (PET). mdpi.comnih.gov Similarly, 2,5-bis(hydroxymethyl)furan (BHMF) is another versatile furan-based monomer for creating sustainable polymeric materials. nih.govacs.org While not a direct monomer for polymers like PEF, this compound represents a class of bio-based molecules that can be incorporated into polymer structures. Its long, flexible chain could be used to produce polyesters or polyamides with lower rigidity and glass transition temperatures compared to polymers made exclusively from short, rigid furan monomers. acs.org This could be advantageous for applications requiring more flexible bio-based plastics. The demand for such bio-based materials is driven by increasing environmental awareness and the need to reduce dependence on finite petroleum resources. rsc.org

Table 2: Comparison of Furan-Based Polymer Precursors

Compound Type Key Feature Resulting Polymer Example
2,5-Furandicarboxylic acid (FDCA) Aromatic Dicarboxylic Acid Rigid furan core, bio-alternative to terephthalic acid. mdpi.com Polyethylene furanoate (PEF) nih.gov
2,5-Bis(hydroxymethyl)furan (BHMF) Aromatic Diol Furan core with alcohol functional groups. nih.gov Furanic Polyesters acs.org

There is significant industrial interest in producing long-chain hydrocarbons from renewable biomass for use as fuels and chemical feedstocks. researchgate.net Furanic compounds derived from lignocellulosic biomass serve as key platform molecules for this purpose. mdpi.com Processes such as aldol (B89426) condensation can be used to elongate the carbon chain of smaller furan derivatives, which are then subjected to hydrodeoxygenation to produce alkanes suitable for aviation fuel. mdpi.comresearchgate.net this compound is itself a long-chain oxygenated hydrocarbon. Its structure makes it a potential precursor for biofuels or specialty chemicals. Through catalytic hydrodeoxygenation, the oxygen atoms in the furan ring and ester group can be removed to yield a C17 alkane, a valuable component for diesel or jet fuel. The presence of oxygen in furan derivatives can also be beneficial when used as fuel additives, as they can improve combustion efficiency and reduce emissions. uts.edu.au

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2,5-furandicarboxylic acid (FDCA)
Polyethylene furanoate (PEF)
Polyethylene terephthalate (PET)
2,5-bis(hydroxymethyl)furan (BHMF)

Industrial Biotechnology for Bioproduct Innovation

The pursuit of sustainable and bio-based alternatives to petroleum-derived chemicals has positioned industrial biotechnology as a cornerstone of modern manufacturing. In this context, furan-containing fatty acids, such as this compound, represent a promising class of molecules with diverse potential applications. The unique chemical architecture of these compounds, featuring a furan ring embedded within a fatty acid chain, imparts properties that are desirable for the synthesis of specialty chemicals and advanced biomaterials. The industrial-scale production of such molecules, however, is not feasible through conventional chemical synthesis. Instead, the focus has shifted towards leveraging microbial platforms and metabolic engineering to develop efficient and sustainable bioproduction routes.

Metabolic Engineering for Enhanced Production

Metabolic engineering offers a powerful toolkit to harness and optimize the biosynthetic capabilities of microorganisms for the production of valuable compounds like furan fatty acids (FuFAs). mdpi.com The overarching goal is to genetically modify a microbial host to channel its metabolic resources towards the synthesis of the target molecule, thereby achieving high titers, rates, and yields.

The biosynthesis of naturally occurring FuFAs has been elucidated in certain bacteria, such as Rhodobacter sphaeroides and Rhodopseudomonas palustris, providing a blueprint for engineering efforts. nih.govnih.gov These pathways typically involve a series of enzymatic modifications of existing fatty acid precursors. Key enzymatic steps that are targets for metabolic engineering include:

Precursor Supply Enhancement: The production of FuFAs is intrinsically linked to the host's fatty acid metabolism. Engineering strategies often focus on increasing the intracellular pool of precursor fatty acids, such as oleic acid or vaccenic acid. This can be achieved by overexpressing key enzymes in the fatty acid synthesis pathway or by knocking out competing pathways that divert these precursors to other cellular processes.

Introduction and Overexpression of Biosynthetic Genes: The core of enhancing FuFA production lies in the identification and utilization of the specific genes responsible for their synthesis. For instance, the discovery of a SAM-dependent fatty acyl methylase (UfaM) and a unique fatty acid desaturase (UfaD) has been crucial in understanding the formation of methylated FuFAs. nih.govnih.gov Introducing and overexpressing these genes in a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, can establish a heterologous production pathway.

Optimization of Enzyme Activity and Specificity: The enzymes involved in FuFA biosynthesis can be subjected to protein engineering to improve their catalytic efficiency, substrate specificity, and stability. This can lead to increased conversion rates and a more homogenous product profile.

Host Strain Development: The selection and engineering of the microbial chassis are critical. Ideal production hosts should exhibit rapid growth, be amenable to genetic manipulation, and possess a high tolerance to the target product. Further modifications may involve optimizing cofactor availability (e.g., S-adenosylmethionine for methylation steps) and enhancing the expression of the entire biosynthetic pathway as a single operon.

Table 1: Key Genes and Enzymes in Bacterial Furan Fatty Acid Biosynthesis

GeneEnzymeFunctionSource Organism
ufaMS-adenosylmethionine-dependent methylaseMethylates a cis-unsaturated fatty acyl chainRhodobacter sphaeroides
ufaDFatty acyl desaturaseIntroduces a double bond to the methylated unsaturated fatty acyl chainRhodobacter sphaeroides
ufaOFatty acid-modifying enzymeIncorporates molecular oxygen to form the furan ringRhodobacter sphaeroides
fufMSAM-dependent methylaseProduces dimethylated FuFAs from monomethylated precursorsRhodopseudomonas palustris

This table is illustrative and based on known pathways for similar furan fatty acids.

Development of Specialty Chemicals and Bio-derived Products

The unique chemical structure of this compound and related furan fatty acids opens up a wide array of possibilities for their use as platform chemicals in the synthesis of novel, high-value products. glbrc.orgnih.gov The presence of the furan ring, a reactive diene, and a long aliphatic chain with a terminal ester group allows for a variety of chemical modifications, leading to a diverse portfolio of specialty chemicals and bio-derived materials.

Potential Applications and Bio-derived Products:

Polymers and Resins: Furan-based compounds, such as 2,5-furandicarboxylic acid (FDCA), are being explored as bio-based alternatives to terephthalic acid in the production of polyesters like polyethylene furanoate (PEF). biofuranchem.comrsc.org Similarly, furan fatty acids could serve as monomers for the synthesis of novel bioplastics with unique properties, such as improved thermal stability and barrier properties, making them suitable for applications in food packaging and automotive components.

Lubricants and Biofuels: The long hydrocarbon chain of furan fatty acids makes them attractive candidates for the production of high-performance lubricants and biofuels. nih.govpnas.org The furan moiety can enhance the oxidative stability and lubricity of the resulting products. Through further chemical modifications, such as hydrogenation and esterification, these compounds can be converted into fuel additives that improve combustion efficiency and reduce emissions. biofuranchem.com

Surfactants and Solvents: The amphiphilic nature of furan fatty acids, with a polar head and a nonpolar tail, suggests their potential use in the formulation of bio-based surfactants. These surfactants could find applications in detergents, emulsifiers, and foaming agents. Additionally, derivatives of furan compounds are being investigated as green solvents, offering a sustainable alternative to volatile organic compounds. biofuranchem.com

Pharmaceutical and Agrochemical Intermediates: The furan ring is a common motif in many biologically active compounds. Furan fatty acids could serve as valuable intermediates in the synthesis of novel pharmaceuticals and agrochemicals, leveraging their unique chemical reactivity to build complex molecular architectures. biofuranchem.com

Table 2: Potential Specialty Chemicals and Bio-derived Products from Furan Fatty Acids

Product CategoryPotential ApplicationKey Structural Feature Utilized
Bioplastics (e.g., Polyesters)Sustainable food packaging, automotive partsFuran ring as a replacement for aromatic monomers
High-Performance LubricantsIndustrial machinery, automotive fluidsLong aliphatic chain and oxidative stability of the furan ring
Biofuel AdditivesEnhancement of fuel properties, emission reductionHigh energy density and compatibility with existing fuels
Bio-based SurfactantsDetergents, emulsifiers, personal care productsAmphiphilic nature of the molecule
Green SolventsIndustrial cleaning, chemical synthesisPolarity and solvency properties of furan derivatives
Pharmaceutical IntermediatesSynthesis of novel drugsReactivity and structural scaffold of the furan ring

This table presents potential applications based on the known chemistry of furan compounds.

The continued exploration of metabolic engineering strategies to produce furan fatty acids like this compound will be pivotal in unlocking their full potential. The development of robust and economically viable bioproduction platforms will pave the way for a new generation of sustainable, bio-derived chemicals and materials, contributing to a more circular and environmentally friendly economy.

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of Furan (B31954) Fatty Acid Biosynthesis Across Diverse Organisms

While the biosynthetic pathways of some furan fatty acids are beginning to be understood, a complete picture across a wide range of organisms is still lacking. osti.gov It is known that plants and algae produce FuFAs from polyunsaturated fatty acids. wikipedia.org In some bacteria, the biosynthesis is proposed to start with the methylation of fatty acids like cis-vaccenic acid, followed by desaturation and the incorporation of oxygen to form the furan ring. nih.gov

Future research should focus on identifying and characterizing the specific enzymes involved in the biosynthesis of the C12 backbone and the subsequent formation of the furan ring that could lead to a precursor of Methyl 12-(furan-2-yl)dodec-11-enoate. Key unanswered questions include:

What are the specific genetic and enzymatic mechanisms that determine the chain length and the position of the furan ring in different organisms?

How do environmental factors influence the production and accumulation of furan fatty acids in various species?

Could the biosynthetic pathway be engineered in microbial hosts for the sustainable production of specific FuFAs and their derivatives?

A deeper understanding of these biosynthetic pathways could pave the way for the biotechnological production of this compound.

Exploration of Novel Chemical Transformations and Synthetic Methodologies

The chemical synthesis of furan fatty acids is often a multi-step process, presenting challenges in terms of yield and scalability. nih.gov Current strategies may involve the construction of the furan ring from acyclic precursors or the modification of existing furan compounds. The synthesis of this compound would likely require a convergent approach, combining a furan-containing building block with a C12 chain.

Future research in this area should aim to develop more efficient and sustainable synthetic methodologies. This could involve:

The use of novel catalytic systems to facilitate the key bond-forming reactions.

The exploration of biocatalytic approaches, using enzymes to perform specific transformations with high selectivity. nih.gov

The development of one-pot or flow-chemistry processes to streamline the synthesis and reduce waste.

A significant breakthrough would be the development of a direct and selective method to introduce a furan moiety into a long-chain fatty acid ester at a specific position.

Advanced Analytical Methodologies for Complex Biological Matrices

The detection and quantification of furan fatty acids in biological samples can be challenging due to their low abundance and the complexity of the lipid matrix. researchgate.net Current methods often rely on gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization to form methyl esters. researchgate.net However, these methods can be laborious and may not be suitable for high-throughput screening.

Future advancements in analytical chemistry are needed to improve the sensitivity, specificity, and efficiency of FuFA analysis. Promising areas of research include:

The development of liquid chromatography-mass spectrometry (LC-MS) methods that can analyze intact furan fatty acid esters without derivatization.

The use of high-resolution mass spectrometry to aid in the structural elucidation of novel FuFAs.

The application of hyphenated techniques, such as multidimensional GC-MS, to enhance the separation of complex mixtures. researchgate.net

The development of specific antibodies or molecularly imprinted polymers for the selective extraction and enrichment of furan fatty acids from biological samples.

These advanced analytical tools will be crucial for studying the metabolism and biological roles of this compound and other FuFAs.

Interdisciplinary Research Integrating Synthetic Biology, Green Chemistry, and Materials Science

The unique chemical structure of the furan ring offers exciting possibilities for the development of novel materials. Furan-based polymers are being explored as sustainable alternatives to petroleum-derived plastics. acs.org The integration of a long aliphatic chain, as in this compound, could impart unique properties to these materials, such as increased flexibility or hydrophobicity.

An interdisciplinary approach that combines synthetic biology, green chemistry, and materials science will be essential to fully exploit the potential of this compound. Future research could focus on:

Utilizing synthetic biology to engineer microorganisms that can produce furan-containing building blocks from renewable feedstocks. mdpi.com

Employing green chemistry principles to develop environmentally friendly methods for the polymerization of furan-based monomers. rsc.org

Investigating the structure-property relationships of polymers derived from this compound to tailor their performance for specific applications, such as biodegradable plastics, coatings, or lubricants. wikipedia.org

Such collaborative efforts could lead to the development of a new generation of sustainable materials with unique functionalities.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 12-(furan-2-yl)dodec-11-enoate?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the dodec-11-enoate backbone via esterification of dodec-11-enoic acid with methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid).
  • Step 2: Functionalization at the C12 position with a furan-2-yl group. Cross-coupling reactions like Heck or Suzuki-Miyaura are preferred for regioselective introduction of the furan moiety. For example, a palladium-catalyzed coupling between a terminal alkene (dodec-11-enoate) and a furan-2-ylboronic acid derivative .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

  • Data Collection: Single-crystal X-ray diffraction data are collected at low temperature (e.g., 100 K) to minimize thermal motion.
  • Structure Solution: Use SHELXT for automated space-group determination and initial phase estimation. For challenging cases (e.g., twinning), SHELXD is employed.
  • Refinement: SHELXL refines the structure using restraints for disordered regions (e.g., flexible alkyl chains) and anisotropic displacement parameters. Validate geometric parameters (e.g., C–C bond lengths: 1.52–1.54 Å) against the Cambridge Structural Database.
  • Visualization: ORTEP-3 generates thermal ellipsoid diagrams to highlight conformational deviations.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H NMR: Identify furan protons (δ 6.2–7.4 ppm as multiplet) and the ester methyl group (δ 3.6–3.7 ppm as singlet). Coupling constants (J = 10–12 Hz) confirm the trans-configuration of the double bond.
  • ¹³C NMR: The ester carbonyl appears at δ 170–175 ppm; furan carbons resonate at δ 110–150 ppm.
  • Mass Spectrometry: Electrospray ionization (ESI-MS) in positive mode shows [M+Na]⁺ or [M+H]⁺ ions. Fragmentation patterns (e.g., loss of COOCH₃) confirm the ester group.

Advanced: How can conformational analysis of this compound inform its reactivity?

Answer:

  • Computational Modeling: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts low-energy conformers. Compare torsional angles (e.g., C11–C12–C(furan)–O) with crystallographic data .
  • Dynamic NMR: Variable-temperature ¹H NMR (e.g., 298–373 K) detects rotational barriers in the alkyl chain. Line-shape analysis quantifies activation energy (ΔG‡).
  • Implications: Conformational flexibility affects intermolecular interactions in catalytic applications (e.g., enantioselective hydrogenation).

Advanced: How do researchers address stability challenges during storage and handling of this compound?

Answer:

  • Thermal Stability: Thermogravimetric analysis (TGA) under nitrogen determines decomposition onset (typically >200°C for esters).
  • Light Sensitivity: UV-Vis spectroscopy monitors photooxidation of the furan ring; store in amber vials under inert gas (N₂/Ar).
  • Hydrolytic Stability: Accelerated aging studies in buffered solutions (pH 4–10) quantify ester hydrolysis rates. LC-MS identifies degradation products (e.g., free acid).

Advanced: What strategies mitigate data contradictions in crystallographic and spectroscopic analyses?

Answer:

  • Cross-Validation: Compare X-ray-derived bond lengths/angles with DFT-optimized geometries . Discrepancies >0.05 Å suggest refinement errors or dynamic disorder.
  • High-Resolution MS: Resolve isotopic patterns to distinguish between isobaric impurities and true molecular ions.
  • Crystallographic Restraints: Apply SHELXL constraints (e.g., SIMU/DELU) to model disorder while preserving chemical rationality.

Note: For reproducibility, ensure all synthetic procedures include purity data (e.g., ≥95% by HPLC) and spectral validation. Computational workflows should cite software versions (e.g., Gaussian 16, SHELX-2018).

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